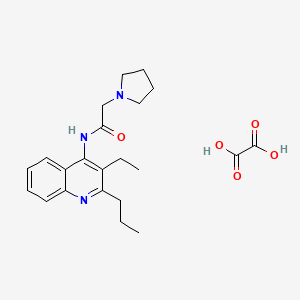
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate, also known as EPPQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQA belongs to the class of quinoline derivatives and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate is not fully understood. However, it has been suggested that N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate exerts its biological effects through the modulation of various signaling pathways. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress inflammation. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to protect against neurodegeneration and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate is also associated with some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
For the study of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate could focus on elucidating its mechanism of action, exploring its potential therapeutic applications, and assessing its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate involves a multistep process that begins with the condensation of 2-aminobenzonitrile with 3-ethyl-2-propenoic acid. The resulting product is further reacted with 1-pyrrolidinecarboxamide to form N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate. The final product is obtained as an oxalate salt.
Applications De Recherche Scientifique
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
N-(3-ethyl-2-propylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.C2H2O4/c1-3-9-17-15(4-2)20(16-10-5-6-11-18(16)21-17)22-19(24)14-23-12-7-8-13-23;3-1(4)2(5)6/h5-6,10-11H,3-4,7-9,12-14H2,1-2H3,(H,21,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZJFWHQPQQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CN3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-3-piperidinol](/img/structure/B6053657.png)
![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)
![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)